Linderane
Description
Contextualization within Natural Product Chemistry
Natural product chemistry focuses on the isolation, structure elucidation, and biological activity of compounds derived from natural sources, primarily plants, microorganisms, and marine organisms. Linderane is a significant subject within this field due to its complex polycyclic architecture and its isolation from plants known for their medicinal properties. rsc.org It is specifically categorized as a lindenane sesquiterpenoid. rsc.org Research in natural product chemistry involving this compound includes its isolation techniques, structural analysis using spectroscopic methods like HRESIMS and 2D NMR, and investigations into its potential biological activities. acs.orgnih.gov The study of lindenane sesquiterpenoids and their oligomers has been an active area of research, with a systematic summary of achievements from 1925 to 2023 focusing on their structure, synthesis, and bioactivities. rsc.org
Significance in Ethnobotanical and Traditional Medicinal Practices of Source Plants
This compound is primarily isolated from plants of the genus Lindera, which belongs to the Lauraceae family. medchemexpress.com Species within the Lindera genus, particularly Lindera aggregata, have a long history of use in traditional medicine in various parts of Asia, including China, Korea, and Japan. mdpi.comms-editions.clmaxapress.com
Lindera aggregata, known as "wuyao" in Traditional Chinese Medicine (TCM), is a well-known example. ms-editions.clresearchgate.net Traditionally, different parts of Lindera plants, such as the roots, leaves, and fruits, have been used to treat a variety of ailments. mdpi.comms-editions.clmaxapress.comresearchgate.net Traditional applications of Lindera aggregata include regulating 'Qi' (vital energy) and treating conditions such as chest and abdominal pain, bladder deficiency, hernia, dysmenorrhea, and frequent urination. maxapress.com It has also been used for improving blood circulation, and addressing inflammatory disorders, rheumatism, and liver diseases. mdpi.com The roots of L. aggregata are particularly noted as a rich source of natural compounds, including sesquiterpenoids like this compound. maxapress.comresearchgate.net
While traditional uses are well-documented, modern pharmacological studies aim to investigate and validate the biological activities of compounds like this compound, linking traditional knowledge with scientific findings. ms-editions.clmaxapress.com
Table 1: Selected Source Plants of this compound and Traditional Uses
| Plant Species | Family | Traditional Medicinal Uses (Examples) |
| Lindera aggregata | Lauraceae | Regulating 'Qi', abdominal pain, dysmenorrhea, improving blood circulation, inflammatory disorders, rheumatism, liver diseases. mdpi.comms-editions.clmaxapress.comresearchgate.net |
| Neolitsea aciculata | Lauraceae | Data available on presence, specific traditional uses linked to this compound require further research. nih.gov |
| Cryptocarya densiflora | Lauraceae | Data available on presence, specific traditional uses linked to this compound require further research. nih.gov |
Detailed Research Findings
Research into this compound has revealed various biological activities, supporting, in part, the traditional uses of its source plants. Studies have focused on its effects at the cellular and molecular levels.
One area of research has investigated the hepatoprotective activity of this compound. This compound has shown protective activity against hydrogen peroxide (H₂O₂)-induced oxidative damage in human hepatoma HepG2 cells. nih.govms-editions.cl In one study, this compound exhibited hepatoprotective activity with an EC₅₀ value of 167.0 μM against H₂O₂-induced oxidative damage in HepG2 cells. nih.gov
Furthermore, this compound has been studied for its potential effects on hepatic gluconeogenesis. Research indicates that this compound can suppress hepatic gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway. frontiersin.org This inhibition is mediated through the indirect activation of phosphodiesterase 3 (PDE3) via the ERK/STAT3 pathway. frontiersin.org In vitro studies in rat primary hepatocytes showed that this compound treatment increased total PDE activity and specifically increased PDE3 activity in a dose-dependent manner. frontiersin.org
Table 2: In Vitro Effects of this compound on PDE Activity in Rat Primary Hepatocytes
| This compound Concentration | Increase in Total PDE Activity | Increase in PDE3 Activity |
| 10 μM | 17.6% | 41.1% |
| 20 μM | 39.2% | 99.5% |
Data derived from research findings on this compound's effect on PDE activity. frontiersin.org
Studies have also explored the effect of this compound on gluconeogenesis in rat primary hepatocytes, demonstrating a dose-dependent suppression. frontiersin.org
Table 3: In Vitro Effect of this compound on Gluconeogenesis in Rat Primary Hepatocytes
| This compound Concentration | Decrease in Gluconeogenesis |
| 10 μM | 39.8% |
| 20 μM | 65.6% |
Data derived from research findings on this compound's effect on gluconeogenesis. frontiersin.org
These findings suggest that this compound may hold potential for influencing glucose metabolism.
Beyond these areas, lindenane sesquiterpenoids, including this compound, have been reported to possess various bioactivities such as anti-inflammatory, antitumor, and anti-infective properties. rsc.org this compound has also been identified as an irreversible inhibitor of cytochrome P450 2C9 (CYP2C9) and has shown potential to relieve pain and cramp. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
13476-25-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one |
InChI |
InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1 |
InChI Key |
KBMSVODXFLAQNJ-PIMMBPRGSA-N |
SMILES |
Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1 |
Isomeric SMILES |
CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O |
Canonical SMILES |
CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDR cpd linderane |
Origin of Product |
United States |
Isolation and Phytochemical Investigation of Linderane
Botanical Origin and Distribution of Primary Source Species (e.g., Lindera aggregata)
Linderane is primarily isolated from plants belonging to the genus Lindera, a member of the Lauraceae family. A significant source of this compound is Lindera aggregata (Sims) Kosterm., also known by its traditional Chinese name "Wu-Yao". nih.govmaxapress.com This species is an aromatic evergreen shrub or small tree. missouribotanicalgarden.org
Lindera aggregata is widely distributed across tropical, subtropical, and temperate regions of Asia, including extensive growth in China (provinces such as Zhejiang, Jiangxi, and Hunan), Taiwan, Vietnam, and the Philippine Islands. nih.govmaxapress.commissouribotanicalgarden.orgtreesandshrubsonline.orgms-editions.cltheferns.info It is also found in isolated outposts in other areas and is sometimes cultivated outside its native range. ms-editions.cl The plant typically grows on sunny mountain slopes, in valleys, sparse forests, and thickets at elevations ranging from 200 to 1000 meters. treesandshrubsonline.orgms-editions.cl
Other Lindera species, such as Lindera strychnifolia, have also been associated with the presence of this compound or related sesquiterpenoids. nih.gov this compound has also been reported in other organisms like Neolitsea aciculata and Cryptocarya densiflora. nih.gov
Methodologies for Extraction and Isolation from Plant Matrices
The extraction and isolation of this compound from plant matrices, primarily the roots of Lindera aggregata, involve a series of steps aimed at separating the target compound from the complex mixture of plant constituents. General methodologies for extracting bioactive compounds from plants include techniques such as maceration, infusion, decoction, percolation, digestion, and Soxhlet extraction, as well as more modern methods like ultrasound-assisted and microwave-assisted extraction. oleumdietetica.es The choice of method often depends on the plant material and the nature of the target compound. oleumdietetica.es
Solvents commonly used in the extraction of plant compounds include polar solvents like water and alcohols, intermediate polar solvents such as acetone (B3395972) and dichloromethane, and nonpolar solvents like n-hexane and chloroform. oleumdietetica.eschemfaces.com For this compound, solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone have been mentioned in the context of its handling and analysis. chemfaces.com
Following initial extraction, various chromatographic techniques are employed for the isolation and purification of this compound. These techniques are essential for separating this compound from other sesquiterpenoids and plant metabolites with similar polarities. Common separation techniques utilized in phytochemical investigations include Thin Layer Chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, and High-Performance Liquid Chromatography (HPLC). oleumdietetica.esnih.gov HPLC, in particular, is a widely used method for the separation and quantitative determination of sesquiterpene lactones like this compound. chemfaces.com
Structural Elucidation Approaches and Techniques
The structural elucidation of this compound involves the application of various spectroscopic and analytical techniques to determine its precise molecular architecture. This process is crucial for confirming the identity of isolated compounds and understanding their chemical properties. clariant.comjeolusa.com
Key techniques employed in structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net NMR spectroscopy, including both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D techniques (e.g., COSY, HMBC, HMQC), provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule. clariant.comjeolusa.comresearchgate.netmdpi.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with chromatography techniques like HPLC or GC, is used to determine the elemental composition and molecular weight of the compound, as well as to provide fragmentation patterns that offer clues about the molecular structure. clariant.comchromatographyonline.com X-ray crystallography can also be used to confirm the absolute configuration of a compound when suitable crystals are obtained. nih.govresearchgate.net
For this compound, spectroscopic evidence, including techniques like COSY, HMBC, and HMQC, has been utilized in its structural elucidation. researchgate.net Crystallographic data for this compound, obtained through X-ray analysis, is available and provides precise details about its crystal structure, including space group and unit cell dimensions. nih.gov
Classification of this compound within Sesquiterpenoid Subtypes
This compound belongs to the large and diverse class of sesquiterpenoids, which are fifteen-carbon compounds derived from three isoprene (B109036) units. nih.govctdbase.org Sesquiterpenoids exhibit a wide array of structural skeletons and functional groups. nih.gov
Categorization as a Lindenane-Type Sesquiterpenoid
This compound is categorized as a lindenane-type sesquiterpenoid. maxapress.commissouribotanicalgarden.orgresearchgate.net Lindenane-type sesquiterpenoids are a specific group characterized by a polycyclic framework that includes a cyclopentane (B165970) ring, often with an unusual trans-5/6 ring junction and an angular methyl group. sioc-journal.cnnih.gov These compounds are considered characteristic constituents of the genus Lindera, particularly Lindera aggregata, and are also found in other plant families like Chloranthaceae. nih.govresearchgate.netsioc-journal.cnnih.govmdpi.com The lindenane skeleton distinguishes this subtype within the broader class of sesquiterpenoids.
Here is a table summarizing key information about this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₄ | nih.govbiorlab.comlabsolu.ca |
| Molecular Weight | 260.28 g/mol | nih.govbiorlab.comlabsolu.ca |
| CAS Number | 13476-25-0 | nih.govbiorlab.comlabsolu.ca |
| PubChem CID | 6915739 | nih.govlabsolu.camitoproteome.org |
| Chemical Family | Sesquiterpenoids | chemfaces.comctdbase.orgbiorlab.com |
| Subtype | Furan-containing Sesquiterpene Lactone, Lindenane-type Sesquiterpenoid | nih.govmaxapress.commissouribotanicalgarden.orgchemfaces.comctdbase.orgresearchgate.netsioc-journal.cn |
Biosynthetic Pathways and Chemical Synthesis Studies
Proposed Biosynthetic Routes of Linderane in Lindera Species
This compound is a sesquiterpenoid, a class of terpenes derived from farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids in plants typically begins with the cyclization of FPP by sesquiterpene synthases, leading to the formation of various cyclic or acyclic intermediates. While specific detailed enzymatic pathways for this compound biosynthesis in Lindera species are not fully elucidated in the provided search results, the presence of this compound and related sesquiterpenoids like Linderalactone (B1675478) and Neolinderalactone in Lindera species suggests a common biosynthetic origin from FPP. ctdbase.orgnih.govnih.gov Sesquiterpenoids often share common precursors such as germacrenes (e.g., Germacrene A, Germacrene B, Germacrene C, Germacrene D) or elemenes (e.g., Beta-elemene, Beta-elemenone), which undergo further modifications like oxidation, cyclization, and rearrangement to form the diverse structures observed in nature. nih.govontosight.aithegoodscentscompany.comthegoodscentscompany.comnih.govthegoodscentscompany.comuni.lunih.govuni.luuni.lunih.govthegoodscentscompany.com
Based on the general knowledge of sesquiterpene biosynthesis, a proposed route to this compound would likely involve the cyclization of FPP to a germacrane (B1241064) intermediate, followed by a series of enzymatic transformations including hydroxylations, oxidations, and cyclizations to form the characteristic furan (B31954) ring and the complex tetracyclic structure of this compound. Related compounds like Linderalactone and Neolinderalactone, also found in Lindera, are likely synthesized through similar or convergent pathways, potentially sharing common intermediates before diverging to their specific structures. ctdbase.orgnih.govnih.gov
Identification of Biosynthetic Precursors and Intermediates
Direct experimental evidence detailing the specific biosynthetic precursors and intermediates of this compound in Lindera species is not extensively provided in the search results. However, the identification of this compound as a furan-containing sesquiterpenoid in Lindera aggregata indicates its origin from the sesquiterpene biosynthetic pathway, which starts from FPP. chemfaces.comtandfonline.comresearchgate.net
Studies on the metabolic activation of this compound itself have identified reactive intermediates, such as furanoepoxide and γ-ketoenal, which are formed during its metabolism by cytochrome P450 enzymes in vitro. chemfaces.comtandfonline.comresearchgate.net While these are metabolic intermediates of this compound breakdown in a biological system, rather than biosynthetic intermediates in the plant, their identification highlights the reactivity of the furan ring system present in this compound. chemfaces.comtandfonline.comresearchgate.net The formation of these intermediates was verified by chemical synthesis studies. chemfaces.comtandfonline.comresearchgate.net
Further research focusing on enzyme isolation and gene expression studies in Lindera species would be necessary to definitively identify the specific sesquiterpene synthases and downstream modifying enzymes involved in this compound biosynthesis and to pinpoint the exact sequence of intermediates.
Mechanistic Studies of Linderane S Biological Activities
Modulation of Metabolic Pathways
Linderane, a natural compound, has been identified as a modulator of key metabolic pathways, particularly those involved in glucose and lipid homeostasis. frontiersin.orgnih.gov Research indicates that its biological activities stem from its ability to influence critical enzymatic and signaling cascades within the liver, offering potential mechanisms for metabolic regulation. frontiersin.org Studies in primary rat hepatocytes and animal models have elucidated its role in suppressing hepatic glucose production and improving lipid profiles. frontiersin.orgnih.gov
This compound has been shown to suppress hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, which is a key process in maintaining blood glucose levels. frontiersin.orgnih.gov The compound exerts this effect by targeting the cyclic AMP (cAMP) signaling pathway, a central regulatory cascade in glucose metabolism. frontiersin.orgnih.gov In primary rat hepatocytes, this compound demonstrated a significant inhibitory effect on gluconeogenesis under both basal and forskolin-stimulated conditions. frontiersin.org For instance, at concentrations of 10 and 20 μM, this compound reduced forskolin-stimulated gluconeogenesis by 44.1% and 71.7%, respectively. frontiersin.org
The suppression of hepatic gluconeogenesis by this compound is linked to its ability to downregulate the expression of key gluconeogenic enzymes. frontiersin.orgfrontiersin.org Specifically, this compound significantly decreases the messenger RNA (mRNA) expression levels of Phosphoenolpyruvate carboxykinase 1 (Pck1) and Glucose-6-phosphatase catalytic subunit (G6pc). frontiersin.orgfrontiersin.org These two enzymes catalyze critical, rate-limiting steps in the gluconeogenic pathway. nih.govnih.gov Studies have shown that treatment with 20 μM this compound resulted in a notable reduction in the mRNA levels of both Pck1 and G6pc in primary hepatocytes. frontiersin.org
| Gene Target | Effect of this compound Treatment | Significance | Source |
|---|---|---|---|
| Pck1 | Significantly decreased mRNA expression | Inhibits a rate-limiting step in gluconeogenesis | frontiersin.orgfrontiersin.org |
| G6pc | Significantly decreased mRNA expression | Inhibits the final step of gluconeogenesis | frontiersin.orgfrontiersin.org |
A primary mechanism underlying this compound's action is the activation of Phosphodiesterase 3 (PDE3), a key enzyme responsible for the degradation of cAMP. frontiersin.orgnih.gov In investigations using rat primary hepatocytes, this compound was found to increase total PDE activity and specifically PDE3 activity, while having no effect on PDE4 activity. frontiersin.org This targeted activation of PDE3 is crucial for its subsequent effects on the cAMP signaling cascade. frontiersin.orgfrontiersin.org The inhibitory effects of this compound on gluconeogenesis were nullified by the application of a non-specific PDE inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and a specific PDE3 inhibitor, cilostazol, confirming that PDE3 activation is essential for this compound's function. frontiersin.orgnih.govfrontiersin.org
By activating PDE3, this compound effectively reduces the intracellular concentration of cAMP. frontiersin.orgfrontiersin.org This decrease in cAMP levels directly impacts the downstream protein kinase A (PKA) pathway. frontiersin.orgnih.gov A key substrate of PKA is the cAMP-Response Element-Binding Protein (CREB), a transcription factor that, when phosphorylated, promotes the expression of gluconeogenic genes like Pck1 and G6pc. frontiersin.orgnih.gov this compound's reduction of cAMP levels leads to decreased PKA activity and subsequently, a reduction in the phosphorylation of CREB. frontiersin.orgfrontiersin.orgresearchgate.net This deactivation of the cAMP/PKA/CREB signaling axis is a central mechanism through which this compound suppresses the transcription of gluconeogenic enzymes. frontiersin.orgnih.gov
Further mechanistic studies have revealed that this compound does not activate PDE3 directly. Instead, its activation is an indirect process mediated by the Extracellular Regulated Protein Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. frontiersin.orgnih.gov Treatment of primary hepatocytes with this compound led to the dose-dependent activation (phosphorylation) of both ERK1/2 and STAT3. frontiersin.org The involvement of these pathways was confirmed when the use of ERK1/2 inhibitors blocked the this compound-induced activation of PDE3 and the subsequent suppression of cAMP. frontiersin.orgresearchgate.net These findings indicate that this compound initiates a signaling cascade involving ERK and STAT3, which in turn leads to the activation of PDE3 and the inhibition of hepatic gluconeogenesis. frontiersin.orgresearchgate.net
| Molecular Target/Pathway | Effect of this compound | Downstream Consequence | Source |
|---|---|---|---|
| ERK/STAT3 Pathway | Activation/Phosphorylation | Initiates signaling for PDE3 activation | frontiersin.orgnih.govresearchgate.net |
| Phosphodiesterase 3 (PDE3) | Indirect Activation | Increased degradation of cAMP | frontiersin.orgnih.govfrontiersin.org |
| Cyclic AMP (cAMP) | Decreased Concentration | Reduced activation of PKA | frontiersin.orgfrontiersin.orgresearchgate.net |
| CREB | Decreased Phosphorylation | Reduced binding to gene promoters | frontiersin.orgfrontiersin.orgresearchgate.net |
| Pck1 and G6pc Genes | Decreased mRNA Expression | Inhibition of hepatic gluconeogenesis | frontiersin.orgfrontiersin.org |
In addition to its effects on glucose metabolism, this compound has been shown to improve lipid metabolism. frontiersin.orgnih.gov The liver plays a central role in processing fatty acids and triglycerides. nih.govnih.gov An imbalance in hepatic lipid availability and disposal can lead to the accumulation of triglycerides. tulane.edu Chronic oral administration of this compound in a mouse model of obesity (ob/ob mice) resulted in beneficial effects on metabolic syndromes, which included improvements in both glucose and lipid metabolism. frontiersin.orgnih.gov These findings suggest that this compound's regulatory actions extend to pathways controlling hepatic and systemic lipid levels, including triglycerides. frontiersin.org
Hepatoprotective Mechanisms Against Oxidative Stress
This compound exhibits protective effects on liver cells by counteracting oxidative stress through various mechanisms. These mechanisms involve the induction of the body's own antioxidant defenses and potentially modulating the expression of enzymes involved in generating oxidative stress.
Induction of Antioxidative Stress Responses
Inhibition of Cytochrome P450 2E1 (CYP2E1) mRNA Expression
Currently, there is a lack of direct scientific evidence from available research specifically investigating the effect of this compound on the mRNA expression of Cytochrome P450 2E1 (CYP2E1). While the broader hepatoprotective effects of this compound against oxidative stress are being explored, its specific regulatory role on CYP2E1 gene expression remains an area for future investigation.
Protection of Pancreatic Beta Cells from Oxidative Damage
This compound has demonstrated a protective role for pancreatic beta cells, the cells responsible for producing insulin (B600854), against damage induced by oxidative stress. In a study using a streptozotocin (B1681764) (STZ)-induced model of oxidative damage in INS-1 cells, this compound was found to mitigate the inhibitory effects on cell viability and insulin secretion caused by STZ nih.gov.
The protective mechanism of this compound in these cells involves the modulation of key signaling pathways. Specifically, this compound was observed to suppress the activation of the p38 MAPK pathway and enhance the activation of the Nrf2 pathway nih.gov. The inhibition of the p38 MAPK pathway and activation of the Nrf2 pathway were shown to be crucial for this compound's protective effects, as reversing these actions significantly diminished its ability to counteract STZ-induced ROS production and cell apoptosis nih.gov. These findings indicate that this compound's protective effects on pancreatic beta cells are, at least in part, attributable to its ability to modulate these specific signaling cascades, thereby reducing oxidative stress and preventing programmed cell death.
Interactions with Cytochrome P450 (CYP) Enzymes
This compound has been identified as a compound that interacts significantly with the cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism. Its interactions are not merely inhibitory but involve a more complex mechanism known as mechanism-based inactivation.
Characterization as a Mechanism-Based Inactivator of CYP2C9
This compound has been characterized as a mechanism-based inactivator of the cytochrome P450 enzyme CYP2C9. This type of inactivation is time- and concentration-dependent and requires the enzyme to metabolically activate the inactivator. Studies have shown that the inactivation of CYP2C9 by this compound is NADPH-dependent, confirming the requirement of enzymatic activity for the inactivation to occur.
The inactivation process is also irreversible. The key kinetic parameters for this inactivation have been determined, with a maximal rate of inactivation (kinact) of 0.0419 min-1 and a concentration required for half-maximal inactivation (KI) of 1.26 μM. The partition ratio, which represents the number of inactivator molecules metabolized per molecule of inactivated enzyme, was estimated to be approximately 227. Further evidence for the mechanism-based inactivation is that the presence of a CYP2C9 substrate, diclofenac (B195802), can protect the enzyme from inactivation by this compound. Interestingly, the presence of glutathione (B108866) (GSH), catalase, or superoxide (B77818) dismutase (SOD) did not protect CYP2C9 from inactivation by this compound.
Identification of Reactive Intermediates Formed During CYP Inactivation
The mechanism-based inactivation of CYP2C9 by this compound proceeds through the formation of reactive intermediates. Research has identified two primary reactive species: a furanoepoxide and a γ-ketoenal . These intermediates are formed during the metabolic activation of this compound by CYP enzymes. The formation of these specific reactive metabolites has been verified through chemical synthesis. It is these highly reactive molecules that are believed to be responsible for the inactivation of the CYP2C9 enzyme.
Involvement of Multiple P450 Isoforms in this compound's Metabolic Activation
The metabolic activation of this compound, a furan-containing sesquiterpenoid, involves a range of cytochrome P450 (P450) enzymes. Research has demonstrated that multiple P450 isoforms are responsible for the biotransformation of this compound. Specifically, studies have identified the involvement of CYPs 1A2, 2B6, 2C9, 2C19, 2D6, 3A4, and 3A5 in the metabolic processes of this compound nih.gov. This broad involvement of various P450 enzymes highlights the complex metabolic pathways that this compound undergoes. The metabolic activation by these enzymes can lead to the formation of reactive intermediates, such as furanoepoxide and γ-ketoenal, which are implicated in the compound's biological activities and potential for enzyme inactivation nih.govnih.gov.
The characterization of this compound as a mechanism-based inactivator, particularly of CYP2C9, stems from this metabolic activation nih.govnih.gov. The formation of reactive metabolites is a critical step that leads to the irreversible inhibition of the enzyme nih.gov. Understanding the specific roles of each P450 isoform in the metabolism of this compound is crucial for predicting potential drug-drug interactions nih.govnih.gov.
Studies on Competitive Inhibition and Enzyme Protection
Investigations into the enzymatic interactions of this compound have revealed important details regarding competitive inhibition and enzyme protection. In studies focusing on its effect on cytochrome P450 2C9 (CYP2C9), it was observed that the presence of a known CYP2C9 substrate, diclofenac, could protect the enzyme from inactivation by this compound nih.gov. This finding suggests a competitive mechanism, where diclofenac competes with this compound for the active site of the enzyme, thereby preventing the metabolic activation of this compound and subsequent enzyme inactivation nih.gov.
Conversely, attempts to protect the enzyme using other agents have been less successful. Studies have shown that glutathione (GSH), catalase, and superoxide dismutase (SOD) did not provide protection to CYP2C9 against the inactivation caused by this compound nih.gov. This indicates that the mechanism of inactivation is not dependent on the presence of reactive oxygen species that would be neutralized by catalase or SOD, nor is the reactive metabolite readily conjugated by glutathione before it can inactivate the enzyme nih.gov. These findings underscore the direct, mechanism-based nature of the inactivation of CYP2C9 by this compound's reactive metabolites nih.govnih.gov.
Neuroinflammatory and Nociceptive Modulatory Mechanisms
Attenuation of Pro-inflammatory Cytokine Release
This compound has demonstrated significant effects on modulating neuroinflammatory responses by reducing the release of key pro-inflammatory cytokines. In models of inflammatory pain, treatment with this compound has been shown to decrease the levels of several critical inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) acs.orgscispace.com. These cytokines are known to play a pivotal role in the initiation and amplification of the inflammatory cascade and are associated with the sensitization of nociceptive pathways frontiersin.orgnih.govyoutube.com. By suppressing the release of these molecules, this compound helps to dampen the inflammatory environment that contributes to chronic pain and associated negative emotional states acs.orgscispace.com.
Effects of this compound on Pro-inflammatory Cytokine Release
| Cytokine | Effect of this compound | Reference |
|---|---|---|
| Interleukin-1β (IL-1β) | Reduced Release | acs.orgscispace.com |
| Interleukin-6 (IL-6) | Reduced Release | acs.orgscispace.com |
| Tumor Necrosis Factor-α (TNF-α) | Reduced Release | acs.orgscispace.com |
Impact on Microglial Activation and Morphology in Specific Brain Regions
This compound exerts a notable influence on microglia, the resident immune cells of the central nervous system, particularly within the anterior cingulate cortex (ACC), a brain region integral to the processing of pain and emotion acs.orgacs.orgnih.gov. In conditions of chronic pain, microglia in the ACC become activated, contributing to the neuroinflammatory state acs.orgacs.org. Research has shown that this compound can inhibit this activation of ACC microglia acs.orgscispace.comacs.org. This inhibitory effect is a key component of its analgesic and anxiolytic properties, as microglial activation is a significant driver of the central sensitization processes that underlie chronic pain states acs.orgscispace.com. The modulation of microglial activity by this compound helps to restore a more homeostatic state within the ACC acs.orgacs.org.
Activation of Cannabinoid 2 Receptor (CB2R)
A primary mechanism underlying the biological activities of this compound is its interaction with the endocannabinoid system. Specifically, target prediction, molecular docking, and cellular thermal shift assays have demonstrated that this compound can directly bind to and activate the Cannabinoid 2 Receptor (CB2R) acs.orgnih.gov. The CB2R is a key component of the endocannabinoid system and is heavily involved in the regulation of pain and inflammation acs.orgnih.gov. Unlike the CB1 receptor, the CB2R is primarily expressed on immune cells, and its activation does not produce psychoactive effects, making it an attractive therapeutic target uniroma1.it. The analgesic effects of this compound have been shown to be reversed by treatment with a CB2R antagonist (SR144528), confirming that the activation of this receptor is crucial for its pain-relieving actions acs.orgnih.gov.
Promotion of Microglial M2 Polarization via CB2R Pathway
The activation of the CB2R by this compound has a profound impact on microglial function, promoting a shift in their polarization state. Microglia can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been found to promote the polarization of microglia from the M1 to the M2 state acs.orgacs.orgnih.gov. This shift towards an M2 phenotype is associated with the resolution of inflammation and tissue repair nih.govnih.gov. The regulatory effect of this compound on microglial polarization is mediated through the CB2R pathway acs.orgnih.gov. This was demonstrated in studies where the effects of this compound on microglial polarization were reversed by a CB2R antagonist acs.orgnih.gov. Therefore, by activating CB2R, this compound helps to restore the balance of microglial states in the anterior cingulate cortex, contributing to its analgesic effects acs.orgacs.orgnih.gov.
Mechanistic Pathway of this compound's Neuroinflammatory Modulation
| Mechanism | Key Findings | Reference |
|---|---|---|
| CB2R Activation | This compound binds to and activates the Cannabinoid 2 Receptor. | acs.orgnih.gov |
| Microglial Polarization | Promotes the shift of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. | acs.orgacs.orgnih.gov |
| Pathway Confirmation | The effects on microglial polarization are reversed by a CB2R antagonist (SR144528). | acs.orgnih.gov |
Cellular Mechanisms Related to Anti-proliferative and Apoptotic Activities
The exploration of this compound's impact on cancer cells is an area of active research. Insights into its mechanisms can be gleaned from studies on extracts of plants known to contain this compound and on closely related molecules.
Currently, there is a limited body of research specifically detailing the disruption of cellular processes and signaling pathways in cancer cells by pure this compound. However, studies on extracts from Lindera strychifolia, a known source of this compound, have demonstrated cytotoxic effects against several tumor cell lines. nih.gov These extracts have been shown to inhibit macromolecule biosynthesis, a critical process for cancer cell growth and proliferation. nih.gov
To provide context, a related compound, linderalactone (B1675478), also found in the Lindera genus, has been more extensively studied. Research on linderalactone has shown that it suppresses the proliferation of pancreatic cancer cells by negatively regulating the PI3K/AKT signaling pathway. nih.gov This pathway is crucial for cell growth, survival, and proliferation, and its inhibition is a key target in cancer therapy. Specifically, linderalactone has been observed to downregulate the phosphorylation of PI3K and AKT. nih.gov While this provides a potential avenue for this compound's mechanism, direct evidence of this compound's effect on the PI3K/AKT pathway in cancer cells is not yet available.
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. The induction of apoptosis is a hallmark of many effective anti-cancer agents.
Extracts from the roots of Lindera strychifolia have been shown to induce apoptosis in in vitro models of lung cancer. nih.gov Treatment of human lung adenocarcinoma (A549) and small cell carcinoma (SBC-3) cells with these extracts led to morphological changes characteristic of apoptosis, such as nuclei fragmentation and cell condensation. nih.gov
Again, drawing a parallel to the more studied linderalactone, this compound has been shown to induce apoptosis in pancreatic cancer cells. This is evidenced by an increase in the expression of apoptotic markers such as caspase 3 and PARP1. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis, while PARP1 is a protein that is cleaved during apoptosis.
Table 1: Effects of Lindera strychifolia Extract on Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| A549 | Lung Adenocarcinoma | Dose-dependent growth inhibition and induction of apoptosis nih.gov |
| SBC-3 | Small Cell Lung Carcinoma | Dose-dependent growth inhibition and induction of apoptosis nih.gov |
Note: This table reflects the effects of an extract from a plant known to contain this compound, not of the isolated compound itself.
The ability of a compound to interfere with the rapid and uncontrolled proliferation of cancer cells is a key indicator of its anti-cancer potential.
Extracts of Lindera strychifolia have demonstrated a dose-dependent inhibition of cell growth in human lung cancer cell lines A549 and SBC-3. nih.gov Notably, the extract did not show significant cytotoxic effects on a non-tumor cell line (3T3-L1 mouse fibroblasts), suggesting a degree of specificity for tumor cells. nih.gov
In the context of linderalactone, studies have shown that it inhibits the proliferation of pancreatic cancer cells in a time- and dose-dependent manner. nih.gov Furthermore, linderalactone was found to arrest the cell cycle in the G2/M phase. nih.gov The cell cycle is a series of events that take place in a cell as it grows and divides. Arresting the cell cycle at a specific checkpoint can prevent cancer cells from completing the division process. This G2/M phase arrest was accompanied by changes in the expression levels of cell cycle-associated proteins. nih.gov
Table 2: Cell Cycle Effects of Linderalactone on Pancreatic Cancer Cells
| Cell Cycle Phase | Effect of Linderalactone Treatment |
| G2/M Phase | Significant increase in the number of cells nih.gov |
Note: This data is for linderalactone and is provided for comparative context due to the limited specific data on this compound.
Analytical Methodologies for Linderane Quantification and Profiling
Advanced Chromatographic Techniques for Separation and Identification (e.g., Ultra-High Performance Liquid Chromatography)
Chromatographic techniques, particularly Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the separation and quantification of linderane in complex matrices like plant extracts. UHPLC offers advantages such as shorter analysis times, higher sensitivity, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC) westminster.ac.uk.
A method utilizing UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been established for the simultaneous quantification of this compound and other sesquiterpene lactones in Lindera aggregata nih.gov. This method employed a Waters Acquity UHPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm particle size) with a linear gradient elution of acetonitrile (B52724) and 0.1% formic acid nih.gov. The method demonstrated good linearity with a correlation coefficient (R²) greater than or equal to 0.9992 and recoveries ranging from 97.3% to 103.4% with relative standard deviations (RSDs) below 4.8% nih.gov.
Another application of UHPLC-MS/MS involved the determination of this compound and other CYP2C9 substrates in rat plasma to evaluate potential herb-drug interactions nih.gov. Chromatographic separation was achieved on a UPLC BEH-C18 column (2.1 × 50 mm, 1.7 µm) using a gradient elution of 0.1% formic acid in water and acetonitrile nih.gov. The total run time for this method was 3.8 minutes nih.gov.
HPLC methods have also been developed for the determination of this compound in Lindera aggregata for quality control purposes, utilizing a Lichrospher C18 column and acetonitrile-water (56:44) as the mobile phase with detection at 235 nm chemfaces.com. The linear range for this compound was between 0.0642 and 0.5774 µg, with an average recovery of 98.4% and an RSD of 1.7% chemfaces.com.
Mass Spectrometry-Based Profiling (e.g., Q-Orbitrap Mass Spectrometry)
Mass spectrometry (MS) is a crucial tool for the identification and structural characterization of this compound, often coupled with chromatographic techniques. High-resolution MS, such as Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometry, provides accurate mass measurements and fragmentation patterns essential for confirming the identity of compounds in complex mixtures rsc.orgnih.gov.
An ultrahigh-performance liquid chromatography coupled with high-resolution electrospray ionization quadrupole orbitrap spectrometry (UHPLC-HR-ESI-Q-Orbitrap) method has been developed to investigate the chemical profiles of Lindera aggregata extracts rsc.orgnih.gov. This method allowed for the identification of numerous compounds, including this compound, based on their exact mass, isotope pattern matching, and MS and MS² spectra rsc.orgnih.gov. The Q-Orbitrap mass spectrometer was operated in positive mode for this analysis nih.gov. Parallel reaction monitoring (PRM) mode was subsequently used for the simultaneous quantification of selected compounds, including this compound nih.gov.
LC-MS/MS is also used for the quantitative determination of this compound rsc.orgnih.gov. In the UHPLC-MS/MS method for sesquiterpene lactones, an ESI interface in positive mode was employed for MS detection nih.gov. For the analysis of CYP2C9 substrates and this compound in rat plasma, MS analysis was performed under multiple reaction monitoring (MRM) with electron spray ionization (ESI) operated in the negative mode nih.gov.
Mass spectrometry is also utilized in the study of metabolites, as seen in the identification of lindane metabolites using gas chromatography-mass spectrometry (GC-MS) with negative ion chemical ionization nih.gov.
Spectroscopic Methods Utilized in Structural Characterization
Spectroscopic methods play a vital role in the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide complementary information about the molecular structure, functional groups, and electronic transitions of the compound scholarsresearchlibrary.comwisdomlib.orgcreative-biostructure.comspectroscopyonline.com.
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, is extensively used to determine the connectivity of atoms and the stereochemistry of this compound rsc.orgbiorlab.comresearchgate.net. IR spectroscopy provides information about the vibrational modes of the chemical bonds within the molecule, helping to identify functional groups present in this compound scholarsresearchlibrary.comcreative-biostructure.comspectroscopyonline.comhzdr.de. UV spectroscopy can be used to study electronic transitions, particularly in molecules containing chromophores or aromatic systems scholarsresearchlibrary.comcreative-biostructure.comspectroscopyonline.com. The UV/Vis spectrum of this compound shows a maximum absorbance at 213 nm caymanchem.com.
These spectroscopic techniques, often used in combination with mass spectrometry, are essential for the unambiguous structural characterization of this compound isolated from natural sources or synthesized wisdomlib.orgbiorlab.comresearchgate.net.
Bioanalytical Assays for Mechanistic Investigations (e.g., Enzymatic Activity Assays, Cellular Thermal Shift Assays, Molecular Docking Studies)
Bioanalytical assays are employed to investigate the biological activities and mechanisms of action of this compound. These assays can include enzymatic activity assays to assess the effect of this compound on specific enzymes, cellular thermal shift assays (CETSA) to study direct target engagement in cells, and molecular docking studies to predict binding interactions with biological targets chemfaces.comscispace.commdpi.comresearchgate.netdntb.gov.uaresearchgate.netunivr.itrsc.orgpelagobio.comnih.govnih.govmdpi.com.
This compound has been characterized as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9) chemfaces.comcaymanchem.com. Enzymatic activity assays have shown that this compound causes a time- and concentration-dependent inactivation of CYP2C9 in an NADPH-dependent and irreversible manner chemfaces.com. Incubation with 10 µM this compound for 15 minutes at 30°C resulted in more than 50% loss of CYP2C9 activity chemfaces.com. The maximal rate constant for inactivation (kinact) was determined to be 0.0419 min⁻¹, and the concentration required for half-maximal inactivation (KI) was 1.26 µM chemfaces.com.
Cellular Thermal Shift Assay (CETSA) is a technique used to verify direct binding of a compound to its target protein within a cellular environment researchgate.netunivr.itrsc.orgpelagobio.com. CETSA measures the thermal stability of a protein upon ligand binding; a shift in the protein's melting temperature indicates engagement with the compound researchgate.netpelagobio.com. This method is valuable for confirming target engagement in a more physiologically relevant context compared to in vitro assays pelagobio.com. CETSA has been used in conjunction with target prediction and molecular docking to demonstrate that this compound could bind to the cannabinoid 2 receptor (CB2R) scispace.com.
Molecular docking studies are computational methods used to predict the binding affinity and interaction modes of a small molecule, like this compound, with a biological target, such as a protein mdpi.comnih.govnih.govmdpi.comacs.org. These studies can provide insights into potential targets and mechanisms of action scispace.commdpi.comnih.gov. Molecular docking of this compound with CB2R suggested good binding activity, with this compound forming hydrogen bonds with CYS288 and π–π bonds with PHE883 of CB2R, with a binding energy of -8.367 kcal/mol acs.org. Molecular docking has also been used to study the interactions of other compounds from L. aggregata with targets like iNOS, revealing the contribution of hydrogen bonds, π–π interactions, and hydrophobic interactions to their inhibitory effects rsc.org.
Role as a Chemical Marker for Quality Control of Lindera aggregata Extracts
This compound serves as a significant chemical marker for the quality control of Lindera aggregata extracts and Radix Linderae rsc.orgnih.govworldscientific.com. Its presence and concentration are used to assess the authenticity and quality of the crude drug chemfaces.comworldscientific.com. The Chinese Pharmacopoeia designates this compound, along with norisoboldine, as chemical markers for the quality control of L. aggregata rsc.orgnih.gov.
Comparative Phytochemistry and Structural Relationships
Co-occurrence and Isolation of Other Sesquiterpenoids from Lindera aggregata (e.g., eudesmane (B1671778), germacrane (B1241064), elemane, guaiane (B1240927), cadinane, copane, eremophilane (B1244597) types)
Lindera aggregata is a prolific source of sesquiterpenoids, with over a hundred different compounds of this class having been isolated and identified from the plant, primarily from the roots. researchgate.netnih.gov These sesquiterpenoids exhibit a range of skeletal types, reflecting diverse biosynthetic pathways. The monomeric sesquiterpenoids found in L. aggregata include, but are not limited to, the eudesmane, lindenane, germacrane, elemane, guaiane, cadinane, copane, and eremophilane types. researchgate.netnih.gov
Sesquiterpenoid types isolated from Lindera aggregata and their prevalence:
| Sesquiterpenoid Type | Approximate Number of Compounds Isolated from L. aggregata (as of a 2020 review) |
| Eudesmane | 1-22 nih.gov |
| Lindenane | 23-52 nih.gov |
| Germacrane | 53-69 nih.gov |
| Elemane | 70-73 nih.gov |
| Guaiane | 74-76 nih.gov |
| Cadinane | 77-78 nih.gov |
| Copane | 79 nih.gov |
| Eremophilane | 80 nih.gov |
| Other types | 81-84 nih.gov |
Notably, the eudesmane, lindenane, and germacrane types constitute a significant proportion of the sesquiterpenoids found in L. aggregata, with many compounds of these types almost exclusively identified in this species within the Lindera genus. researchgate.netnih.gov Examples of isolated sesquiterpenoids include linderolide U (a new sesquiterpene), linderagalactones A-E (sesquiterpene lactones, with linderagalactone A possessing a rearranged carbon skeleton), and eleven previously undescribed lindenane sesquiterpenoids named lindaggrols A-K. researchgate.netresearchgate.netnih.govnih.gov
Structural Diversity of Sesquiterpenoids within the Lindera Genus
The genus Lindera, comprising approximately 100 species distributed across tropical and subtropical regions, is a known source of structurally diverse molecules, particularly sesquiterpenoids. researchgate.netms-editions.cl While L. aggregata is a major contributor to the known sesquiterpenoid profiles of the genus, other Lindera species also yield various sesquiterpenoid types. For instance, studies on Lindera strychnifolia have led to the isolation of eudesmane-type sesquiterpenes (linderolides A-F) and a germacrane-type derivative (linderoline). researchgate.net Lindera chunii has been shown to contain eudesmane-type lindenanolides and known sesquiterpenes. researchgate.net The structural diversity extends beyond monomeric forms to include dimeric and hybrid sesquiterpenoids, contributing to the complexity of the phytochemical composition within the genus. researchgate.netnih.gov
Characterization of Conjugates and Hybrid Compounds (e.g., disesquiterpenoid–geranylbenzofuranone conjugates)
Beyond the monomeric sesquiterpenoids, Lindera aggregata is also a source of natural conjugates and hybrid compounds involving sesquiterpenoid units. nih.govacs.org An example of such complex structures are the disesquiterpenoid–geranylbenzofuranone conjugates, such as linderalides A-D, isolated from the roots of L. aggregata. ms-editions.clacs.orgnih.govacs.orgscite.ai
These linderalides represent unprecedented hybridization patterns. Linderalides A-C are hybrids formed by the direct linkage of two sesquiterpenes (such as lindenenol (B1675477), lindenene, or lindestrene) to a geranylbenzofuranone moiety via two carbon-carbon bonds. acs.orgacs.org Linderalide D possesses a unique carbon skeleton featuring a lindenenol unit fused with a geranylbenzofuranone moiety, forming a rare linearly arranged pentacyclic ring system (6/6/5/6/6). acs.orgacs.org The structural elucidation of these conjugates has been performed using extensive spectroscopic techniques, including NMR and HR-ESI-MS, and their absolute configurations determined by methods such as electronic circular dichroism (ECD) analysis. acs.orgnih.govacs.org
Biosynthetic Interconnections with Other Natural Products in Lindera
The biosynthesis of sesquiterpenoids, including linderane and other types found in Lindera, originates from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. The diverse sesquiterpenoid skeletons arise from the cyclization and subsequent modifications of FPP catalyzed by various sesquiterpene synthases and other enzymes. mdpi.com
In Lindera aggregata, the co-occurrence of different sesquiterpenoid types suggests interconnected biosynthetic pathways. For instance, germacrane derivatives are considered precursors to eudesmane and guaiane types through specific cyclization and rearrangement steps. mdpi.com The formation of complex conjugates, such as the disesquiterpenoid–geranylbenzofuranone conjugates, highlights the enzymatic machinery within the plant that can couple sesquiterpenoid units with other structural classes, such as geranylbenzofuranones, which may be derived from pathways involving precursors like homogentisic acid. acs.orgacs.org Proposed biosynthetic routes for these conjugates involve intermediates formed from geranylation and subsequent radical coupling or electrophilic substitution reactions with sesquiterpenoid units like lindenenol, lindenene, or lindestrene. acs.orgacs.org This indicates a complex network of biosynthetic transformations leading to the array of natural products observed in Lindera species.
Advanced Research Perspectives and Future Directions in Linderane Studies
Elucidation of Novel Molecular Targets and Binding Partners
Understanding the precise molecular targets and binding partners of Linderane is crucial for fully characterizing its biological effects. Recent research has utilized techniques like molecular docking to predict interactions. One study indicated that this compound may directly target the cannabinoid 2 receptor (CB2R). acs.orgacs.org Molecular docking analysis suggested that this compound forms hydrogen bonds with CYS288 and π–π bonds with PHE883 of CB2R, with a binding energy of -8.367 kcal/mol, indicating good binding activity. acs.org Further studies, including cellular thermal shift assays, have supported the binding of this compound to CB2R. acs.orgacs.org This interaction appears to be significant in this compound's observed analgesic effects and its influence on microglial polarization in the anterior cingulate cortex (ACC). acs.orgacs.org The analgesic and anti-anxiety effects of this compound, as well as its regulation of microglia polarization, were reversed by treatment with a CB2R antagonist (SR144528), further supporting CB2R as a key target. acs.orgacs.org
Beyond CB2R, the potential for this compound to interact with other molecular targets remains an active area of investigation. Identifying additional binding partners could reveal the breadth of this compound's pharmacological actions and potential for polypharmacology, where a single molecule interacts with multiple targets. scielo.org.mx Computational approaches, such as target fishing and inverse docking, are valuable tools for predicting potential molecular targets by evaluating the binding affinity of this compound against databases of macromolecular structures. scielo.org.mxebi-edu.com
Comprehensive Structure-Activity Relationship (SAR) Studies for Defined Mechanisms
Comprehensive Structure-Activity Relationship (SAR) studies are essential to link the chemical structure of this compound and its analogs to specific biological activities and to define the underlying mechanisms. nih.govresearchgate.netazolifesciences.com SAR studies involve modifying functional groups on a molecule and testing the resulting analogs for changes in activity. researchgate.net This approach helps identify which parts of the this compound structure are critical for its interaction with targets like CB2R and for eliciting observed effects such as analgesia and anti-inflammatory responses. acs.orgacs.orgresearchgate.net
While general principles of SAR are well-established, applying them rigorously to complex natural products like this compound requires detailed synthesis of derivatives and systematic biological evaluation. researchgate.netnih.gov Future research should focus on synthesizing a library of this compound analogs with specific structural modifications to probe the contributions of different functional groups and structural motifs to its activity at identified targets. This can be complemented by computational SAR methods, which can predict the biological activities of new molecules based on their chemical descriptors and known activity data. researchgate.netazolifesciences.comrsc.org Understanding the SAR for this compound's interaction with CB2R, for instance, could guide the design of more potent or selective analogs.
Integration with Systems Biology and Omics Approaches
Integrating this compound studies with systems biology and omics approaches offers a holistic framework to understand its effects within complex biological systems. frontiersin.orgbioscipublisher.comfrontiersin.orgnih.gov Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate large datasets that can provide detailed insights into how this compound perturbs cellular pathways and networks. frontiersin.orgbioscipublisher.comfrontiersin.orgnih.gov
By applying transcriptomics, researchers can investigate how this compound affects gene expression profiles in relevant cell types or tissues, such as microglia in the ACC. acs.orgacs.orgnih.gov Proteomics can reveal changes in protein abundance and modification, while metabolomics can identify alterations in metabolic pathways. frontiersin.orgbioscipublisher.comnih.gov Integrating these different layers of omics data through computational tools and bioinformatics methods can help construct networks and identify key molecular players and pathways influenced by this compound treatment. frontiersin.orgbioscipublisher.comnih.gov This systems-level view can uncover off-target effects, identify biomarkers of response, and provide a more complete picture of this compound's mechanism of action beyond single-target interactions. scielo.org.mxbioscipublisher.com
Development of Enhanced Analytical Techniques for Complex Biological and Botanical Matrices
Accurate and sensitive analytical techniques are essential for the detection, quantification, and study of this compound in complex biological matrices (e.g., plasma, tissue) and botanical matrices (e.g., plant extracts). rsc.orgresearchgate.netresearchgate.netnih.gov Biological and botanical samples contain a wide variety of compounds that can interfere with the analysis of this compound, necessitating robust extraction and separation methods. rsc.orgresearchgate.netresearchgate.netnih.gov
Current analytical methods for natural products often involve chromatography coupled with mass spectrometry (LC-MS or GC-MS), which offer high sensitivity and specificity. rsc.orgresearchgate.netresearchgate.net However, challenges remain in achieving efficient extraction and minimizing matrix effects from complex samples. researchgate.net Future directions include the development of enhanced sample preparation techniques, such as automated extraction methods, to improve reproducibility and throughput. nih.govgerstelus.com Miniaturization of analytical systems and the integration of advanced separation techniques could also enhance sensitivity and reduce sample requirements. researchgate.net Furthermore, the application of advanced detection methods and chemometric analysis can improve the identification and quantification of this compound in the presence of interfering substances.
Exploration of this compound in Multi-Component Natural Product Formulations and Synergistic Effects
This compound is found in medicinal plants that are often used in traditional medicine as multi-component formulations. nih.govscholarsresearchlibrary.com Exploring the effects of this compound within these complex mixtures and investigating potential synergistic interactions with other natural compounds is a significant area for future research. scholarsresearchlibrary.comnih.govremedypublications.comresearchgate.net Synergy in natural product formulations can occur through various mechanisms, including multi-target effects, improved bioavailability, or the mitigation of adverse effects. nih.govremedypublications.com
Research into synergistic effects requires systematic evaluation of combinations of compounds, which can be challenging due to the complexity of natural extracts. nih.govremedypublications.com Studies could involve assessing the biological activity of this compound in combination with other isolated compounds from its source plants or with standardized extracts. nih.govremedypublications.comresearchgate.net Advanced experimental designs and data analysis methods are needed to identify and characterize synergistic or antagonistic interactions. nih.govremedypublications.comresearchgate.net Understanding these interactions is crucial for validating the traditional uses of this compound-containing plants and for developing standardized and effective multi-component natural product formulations for therapeutic applications. scholarsresearchlibrary.comremedypublications.com
Compound List and PubChem CIDs
Q & A
What validated cellular models are appropriate for preliminary screening of Linderane's bioactivity?
Basic Research Question
Primary rat hepatocytes are a validated model for assessing this compound's effects on hepatic gluconeogenesis. Researchers should prioritize dose-response experiments (e.g., 10–20 µM) and include controls for baseline glucose production. Cell viability assays (e.g., MTT) must accompany bioactivity screens to rule out cytotoxicity .
What analytical techniques provide the highest specificity for this compound identification in complex matrices?
Basic Research Question
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended for quantifying this compound in plant extracts or biological samples. Calibration curves using purified standards (e.g., ≥95% purity) and quality controls (spiked recovery tests) ensure accuracy. Report retention times, fragmentation patterns, and limit of detection (LOD) to validate specificity .
What are the primary biochemical pathways targeted by this compound in metabolic regulation?
Basic Research Question
this compound inhibits hepatic gluconeogenesis via the cAMP/PKA/CREB pathway. Researchers should validate this mechanism using phospho-specific antibodies (e.g., p-CREB) in Western blotting and siRNA knockdowns of key pathway components (e.g., PDE3). Dose-dependent suppression of gluconeogenic enzymes (PEPCK, G6Pase) should be quantified via RT-qPCR .
How can researchers design in vivo studies to assess this compound's effects on glucose metabolism while controlling for interspecies variability?
Advanced Research Question
Use genetically obese (ob/ob) mouse models to mimic metabolic dysfunction. Administer this compound orally (e.g., 50 mg/kg, twice daily) and monitor fasting glucose, HbA1c, and serum triglycerides. Include a crossover design to compare acute vs. chronic effects. Stratify groups by baseline glucose levels to reduce variability, and use mixed-effects models for longitudinal data analysis .
What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?
Advanced Research Question
Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 values. Use two-way ANOVA for comparing multiple doses across time points, followed by Tukey’s post hoc test. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .
How should researchers address contradictory findings between in vitro and in vivo studies on this compound's efficacy?
Advanced Research Question
Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Compare in vitro effective concentrations (e.g., 10–20 µM) with plasma levels achieved in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. If in vivo effects are weaker, investigate metabolite activity or off-target effects via untargeted metabolomics .
What mechanisms underlie observed discrepancies in this compound's potency across different experimental systems?
Advanced Research Question
Variations in cell membrane permeability, metabolic enzyme expression (e.g., CYP450 isoforms), or assay conditions (e.g., serum content) may explain potency differences. Validate findings using isogenic cell lines and standardize culture conditions (e.g., hypoxia vs. normoxia). Perform pathway enrichment analysis on transcriptomic data to identify system-specific modifiers .
How to optimize extraction protocols to maximize this compound yield while preserving structural integrity?
Advanced Research Question
Use Soxhlet extraction with nonpolar solvents (e.g., hexane:ethyl acetate) for lipophilic compounds like this compound. Optimize temperature (40–60°C) and duration (6–12 hours) to prevent thermal degradation. Validate extraction efficiency via spiked samples and quantify yield gravimetrically. Pair with LC-MS to confirm structural integrity post-extraction .
What are the critical considerations for synthesizing this compound analogs with improved pharmacokinetic properties?
Advanced Research Question
Modify the bicyclic sesquiterpene core to enhance solubility (e.g., introduce hydroxyl groups) or metabolic stability (e.g., fluorination). Use molecular docking to predict binding affinity to PDE3 or CREB. Prioritize analogs with logP < 3.5 and polar surface area < 140 Ų for oral bioavailability. Validate in silico predictions using Caco-2 permeability assays .
How can systematic reviews be structured to evaluate this compound's therapeutic potential across heterogeneous studies?
Advanced Research Question
Apply PRISMA guidelines and PICO framework:
- Population : Preclinical models (rodents, cell lines)
- Intervention : this compound dosage, administration route
- Comparison : Positive controls (e.g., metformin)
- Outcome : Glucose/lipid biomarkers, pathway modulation
Use Cochrane’s risk-of-bias tool for animal studies (SYRCLE) and meta-analyze dose-response relationships. Address heterogeneity via subgroup analysis (e.g., diabetic vs. non-diabetic models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
